1H-Indene-2-carboxamide
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Overview
Description
1H-Indene-2-carboxamide, also known as indenylamide, is a heterocyclic organic compound with a fused benzene and cyclopentene ring system. It has gained attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis.
Mechanism Of Action
The mechanism of action of 1H-indene-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various molecular targets, such as enzymes, receptors, and DNA.
Biochemical And Physiological Effects
1H-indene-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1H-indene-2-carboxamide is its ease of synthesis and availability. In addition, the compound exhibits high stability and low toxicity, making it suitable for use in various lab experiments. However, one of the limitations of 1H-indene-2-carboxamide is its poor solubility in water, which may limit its application in certain biological assays.
Future Directions
There are several future directions for the research on 1H-indene-2-carboxamide. One of the potential areas of application is in the design of novel anti-cancer agents. In addition, the compound can be further explored as a ligand in the design of metal-based catalysts for organic synthesis. Furthermore, the synthesis of 1H-indene-2-carboxamide derivatives with improved solubility and bioavailability can be investigated for their potential therapeutic applications.
Conclusion:
1H-indene-2-carboxamide is a promising compound with potential applications in various scientific fields. The compound can be easily synthesized and exhibits various biological activities, making it suitable for use in medicinal chemistry, materials science, and catalysis. Further research on the compound can lead to the development of novel therapeutics and functional materials.
Synthesis Methods
The synthesis of 1H-indene-2-carboxamide can be achieved through several methods, including the reaction of indene with chloroformamide, the reaction of indene with isocyanate, and the reaction of indene with phosgene and ammonia. Among these methods, the reaction of indene with chloroformamide is the most commonly used method due to its simplicity and high yield.
Scientific Research Applications
1H-indene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 1H-indene-2-carboxamide has been used as a ligand in the design of metal-based catalysts for organic synthesis and as a building block in the synthesis of functional materials.
properties
CAS RN |
16832-93-2 |
---|---|
Product Name |
1H-Indene-2-carboxamide |
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1H-indene-2-carboxamide |
InChI |
InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12) |
InChI Key |
OAQQLPVORBNWBV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)N |
Other CAS RN |
16832-93-2 |
synonyms |
1H-indene-2-carboxamide |
Origin of Product |
United States |
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